Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256838
InChI: InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)
SMILES:
Molecular Formula: C31H44N8O8
Molecular Weight: 656.7 g/mol

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

CAS No.:

Cat. No.: VC16256838

Molecular Formula: C31H44N8O8

Molecular Weight: 656.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC -

Specification

Molecular Formula C31H44N8O8
Molecular Weight 656.7 g/mol
IUPAC Name tert-butyl N-[1-[[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)
Standard InChI Key FSHIRCDNFQJWRI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is a pentapeptide derivative with the sequence Boc-Ala-Gly-Pro-Arg-AMC, where the terminal arginine is conjugated to the AMC fluorophore via an amide bond. The inclusion of D-amino acids at the Ala, Pro, and Arg positions introduces stereochemical heterogeneity, potentially altering protease recognition compared to all-L configurations .

Molecular Characteristics

  • Molecular Formula: C31H44N8O8C_{31}H_{44}N_8O_8

  • Molecular Weight: 656.73 g/mol

  • Protecting Groups:

    • Boc (tert-butoxycarbonyl): Protects the N-terminal alanine, requiring acidic conditions (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane) for removal .

    • AMC (7-amino-4-methylcoumarin): Serves as the fluorogenic reporter, emitting at 460 nm upon excitation at 355 nm post-cleavage .

The DL configuration complicates crystallization and standardizes no single three-dimensional conformation, which may broaden its utility in probing protease promiscuity .

Synthesis and Purification

The synthesis of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC follows solid-phase peptide synthesis (SPPS) protocols, leveraging Fmoc (fluorenylmethyloxycarbonyl) and Boc chemistry for orthogonal protection .

Key Steps in Synthesis

  • Resin Preparation: Rink Amide AM resin is functionalized with 7-Fmoc-aminocoumarin-4-acetic acid to anchor the AMC group .

  • Peptide Elongation:

    • Deprotection: Sequential removal of Fmoc groups using 20% piperidine in dimethylformamide (DMF) .

    • Coupling: Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or similar reagents, with collidine as a base .

    • DL-Amino Acid Incorporation: Racemic mixtures of D- and L-amino acids are coupled at specified positions to introduce stereochemical diversity .

  • Cleavage and Deprotection: Treatment with 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water liberates the peptide from the resin while removing acid-labile side-chain protections .

Comparative Analysis with AMC and ACC Substrates

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC belongs to a broader class of fluorogenic substrates that include ACC (7-amino-4-carbamoylmethylcoumarin) derivatives. Key distinctions:

PropertyAMC SubstratesACC Substrates
Quantum Yield0.7 (relative to quinine sulfate)2.1 (3× higher than AMC)
Synthesis ComplexityModerate (requires Fmoc-AMC resin)High (bifunctional ACC complicates coupling)
Enzyme CompatibilityBroad (e.g., caspases, cathepsins)Limited to specific proteases

The higher quantum yield of ACC permits lower substrate concentrations but complicates synthesis, making AMC variants like Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC preferable for high-throughput screens .

Case Study: Role in ANP Processing Enzyme Research

In seminal studies, Boc-Ala-Gly-Pro-Arg-AMC (L-configured) identified the ANP processing enzyme’s specificity, demonstrating:

  • pH Optimum: Activity peaks at pH 5.5–6.0, consistent with lysosomal proteases .

  • Inhibition Profile: Sensitive to cysteine protease inhibitors (e.g., E-64, K11777) but resistant to serine protease inhibitors (e.g., PMSF) .

The DL variant’s resistance to endogenous proteases in cell lysates makes it advantageous for in vitro assays requiring prolonged incubation .

Future Directions

  • Engineered Proteases: Use DL substrates to evolve proteases with altered stereoselectivity for industrial applications.

  • Multiplex Assays: Combine with ACC substrates for parallel monitoring of multiple protease activities.

  • In Vivo Imaging: Develop cell-permeable analogs for real-time protease activity tracking in live systems.

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